molecular formula C18H10ClN3OS B2817649 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide CAS No. 868377-51-9

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide

Cat. No. B2817649
CAS RN: 868377-51-9
M. Wt: 351.81
InChI Key: NSKCFACEFBJPPR-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula for “N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide” is C14H13ClN2OS with a molecular weight of 292.78. For “N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide”, the molecular formula is C17H11ClN2OS with a molecular weight of 326.8.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not detailed in the available resources .

Scientific Research Applications

Anticancer Activity

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide and its derivatives have shown significant potential in anticancer research. For instance, indapamide derivatives, which share a structural similarity, exhibited high proapoptotic activity in melanoma cell lines, demonstrating the potential of these compounds in cancer treatment (Yılmaz et al., 2015). Additionally, other benzothiazole derivatives have been found to possess considerable anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents (Havrylyuk et al., 2010).

Catalysis and Chemical Reactions

Benzothiazole derivatives, including those structurally related to N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide, are significant in catalysis. They have been used in the synthesis of palladium(II) benzothiazolin-2-ylidene complexes, which are active in Mizoroki−Heck coupling reactions, a type of carbon-carbon bond-forming reaction (Yen et al., 2006).

Sensor Development

Certain benzothiazole derivatives have been utilized in the development of chemosensors. For instance, coumarin benzothiazole derivatives were synthesized and investigated for their ability to detect cyanide anions, demonstrating the versatility of these compounds in sensor technologies (Wang et al., 2015).

Antibacterial Applications

Research on benzothiazole derivatives has also extended to their antibacterial properties. Novel hydroxy-substituted benzothiazole derivatives have been synthesized and shown to have significant antibacterial activity against Streptococcus pyogenes, highlighting their potential in addressing bacterial infections (Gupta, 2018).

Safety And Hazards

These compounds are not intended for human or veterinary use and are for research use only. For safety and hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3OS/c1-2-10-22-16-14(19)4-3-5-15(16)24-18(22)21-17(23)13-8-6-12(11-20)7-9-13/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKCFACEFBJPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide

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